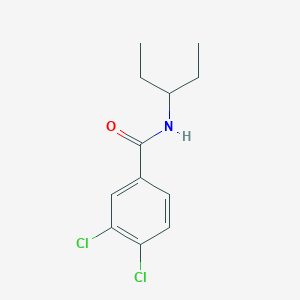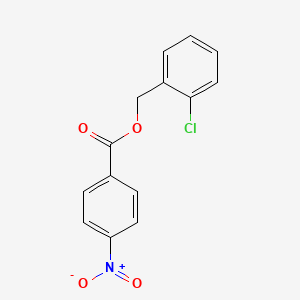
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a neuroprotective drug that has been extensively studied in scientific research. It is a small molecule that has shown promising results in treating neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).
Mécanisme D'action
The exact mechanism of action of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to act by inhibiting the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition by N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to protect against neuronal damage.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the antioxidant glutathione, reduce the levels of reactive oxygen species, and inhibit the activation of the transcription factor NF-κB, which is involved in inflammation. N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has also been shown to improve mitochondrial function, which is important for cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a useful tool for studying neurodegenerative diseases. It has also been shown to have a low toxicity profile, making it a safe compound for use in animal studies. However, N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make dosing and timing of experiments challenging.
Orientations Futures
There are several future directions for the study of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B. One area of research is the development of more potent and selective PARP inhibitors, which may have improved efficacy in treating neurodegenerative diseases. Another area of research is the investigation of the potential therapeutic use of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B in other diseases, such as stroke and traumatic brain injury. Additionally, the development of new delivery methods for N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B, such as nanoparticles, may improve its efficacy and bioavailability. Overall, the study of N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has the potential to lead to the development of new treatments for neurodegenerative diseases, which are a major public health concern.
Méthodes De Synthèse
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B can be synthesized using a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-methylglycinamide, followed by the reaction with phenylmagnesium bromide. The resulting product is then reacted with N-chlorosuccinimide to produce N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B.
Applications De Recherche Scientifique
N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been extensively studied in scientific research for its neuroprotective properties. It has been shown to have a protective effect on neurons in vitro and in vivo, and has been investigated for its potential therapeutic use in neurodegenerative disorders. N~2~-(4-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to protect against oxidative stress, excitotoxicity, and apoptosis, all of which are implicated in the pathogenesis of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-18(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBFRFOWHQNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)


![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)
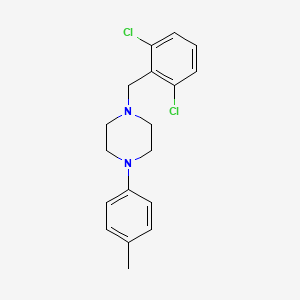

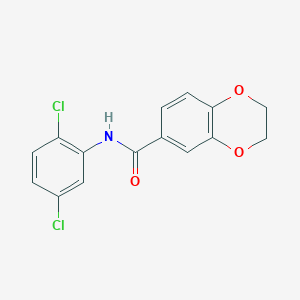
![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)
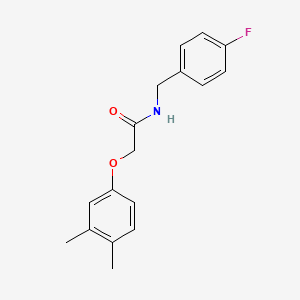
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)
![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)

